1,3-Dihydro-5,6-dichlorobenzo(c)thiophene-S,S-dioxide1,3-dihydro-5,6-dichlorobenzo(c)thiophene-S,S-dioxide
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Overview
Description
1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide is a chemical compound with the molecular formula C8H6Cl2O2S It is a derivative of benzo©thiophene, characterized by the presence of two chlorine atoms and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide can be synthesized through several synthetic routes. One common method involves the chlorination of benzo©thiophene followed by oxidation to introduce the sulfone group. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, and oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of 1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or further oxidized products.
Reduction: Formation of sulfides.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfone group can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydrobenzo©thiophene-S,S-dioxide: Lacks the chlorine atoms, resulting in different chemical properties.
5,6-Dichlorobenzo©thiophene: Lacks the sulfone group, affecting its reactivity and applications.
Benzo©thiophene: The parent compound without any substituents.
Uniqueness
1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide is unique due to the presence of both chlorine atoms and the sulfone group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C19H25N5O7 |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C19H25N5O7/c1-9(2)17(28)22-19-21-16-15(18(29)23-19)20-8-24(16)13-6-11(12(7-25)30-13)31-14(27)5-4-10(3)26/h8-9,11-13,25H,4-7H2,1-3H3,(H2,21,22,23,28,29)/t11-,12+,13+/m0/s1 |
InChI Key |
PSVAPVNSJMJAJV-YNEHKIRRSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)CCC(=O)C |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)CCC(=O)C |
Origin of Product |
United States |
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